molecular formula C10H7BrF3NO B1488238 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one CAS No. 936850-26-9

5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one

Cat. No.: B1488238
CAS No.: 936850-26-9
M. Wt: 294.07 g/mol
InChI Key: VKBTWKQPJNEYTL-UHFFFAOYSA-N
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Description

5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one is a chemical compound with a unique structure that includes a bromine atom, a trifluoroethyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with 2,2,2-trifluoroethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the isoindolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 5-Bromo-2-{[(2,2,2-trifluoroethyl)peroxy]methyl}pyridine

Uniqueness

Compared to similar compounds, 5-bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one has a unique isoindolinone core, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethyl)isoindolin-1-one is a compound of considerable interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, highlighting its anticancer properties and other relevant biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with trifluoroethyl halides. The general synthetic route can be outlined as follows:

  • Starting Materials : Isoindoline and 2-bromo-2-(trifluoroethyl)acetate.
  • Reagents : Base (e.g., potassium carbonate) and solvent (e.g., dimethylformamide).
  • Reaction Conditions : The reaction is conducted under reflux conditions for several hours.
  • Purification : The product is purified using column chromatography.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound exhibits significant cytotoxicity with IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM) Mechanism of Action
MCF-77.17 ± 0.94Induction of apoptosis via caspase activation
A-5492.93 ± 0.47Inhibition of VEGFR-2 signaling

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

VEGFR-2 Inhibition

This compound has also been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. The compound demonstrated potent inhibitory activity with an IC50 value of approximately 435 nM, suggesting its potential as an anti-angiogenic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The docking simulations indicate that the compound fits well within the active site of VEGFR-2, forming hydrogen bonds and hydrophobic interactions that stabilize the complex.

Case Studies

In a recent study published by MDPI, a series of indolin derivatives were synthesized and evaluated for their biological activities. Among these derivatives, those containing the brominated isoindoline scaffold exhibited promising anticancer properties and were shown to significantly inhibit cell proliferation in vitro .

Another investigation highlighted that modifications to the isoindoline structure could enhance biological activity; specifically, introducing lipophilic groups improved interaction with target proteins involved in cancer progression .

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBTWKQPJNEYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-hydroxymethyl-N-(2,2,2-trifluoro-ethyl)-benzamide (3.37 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml), N-methyl-2-pyrrolinone (20 mL), cooled to 5° C. under a nitrogen atmosphere was added a solution of 2M isopropyl magnesium chloride in anhydrous THF (25 ml) at a rate to keep the temperature of the reaction mixture under 10° C., After complete addition, approximately 45 minutes the reaction was stirred at this temperature for an additional 60 minutes, and then at room temperature for 60 minutes. After that time the reaction mixture was re-cooled to 5° C. and a solution of bis(dimethyl amino)phosphoryl chloride (1.85 g, 14.1 mmol) was added dropwise. No exotherm was observed and the reaction was heated at reflux for 72 hours once the addition was completed. After this time no starting material was observed by both TLC and LCMS and the reaction mixture was carefully quenched with water, and acidified with 1M aqueous hydrochloric acid. The aqueous layer was extracted with ethyl acetate (3×100 ml) and the organic layers were combined and dried over Magnesium sulfate powder, filtered and concentrated under reduced pressure. Purification by column chromatography eluting with 25% ethyl acetate 75% petroleum ether gave product as a white powder 2.81 g (88% yield). NMR (DMSO 400 MHz) 4.36-4.43 (2H, m, alk), 4.62 (2H, s, alk), 7.68-7.74 (2H, m, ar) and 7.93 (H, s, ar). F19 NMR (DMSO 400 Mhz) −69.03. ES+296
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

5-Bromo-2,3-dihydro-1H-isoindol-1-one (100 mg, 0.47 mmol) was dissolved in DMF (4.7 mL) and stirred at 0° C. NaH (38 mg, 0.94 mmol, 60% dispersion in oil) was carefully added in two portions, and the resulting mixture was allowed to stir at 0° C. for 15 minutes before 2,2,2-trifluoroethyl trifluoromethanesulfonate (110 mg, 0.47 mmol) was added. The mixture was allowed to stir at 0° C. for 30 minutes before saturated aqueous NaHCO3 (10 mL) was carefully added, and the mixture was extracted with EtOAc. The organic layer was washed with water, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by MPLC on silica gel (using a gradient elution of 0-20% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 52, Step 6 starting from 4-bromo-2-(bromomethyl)benzoate and 2,2,2-trifluoroethylamine (Aldrich Cat No. 269042). LCMS (M+H)+=294.0/296.0.
Name
4-bromo-2-(bromomethyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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